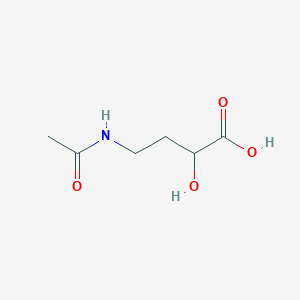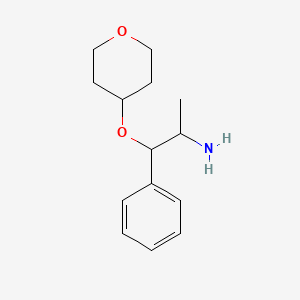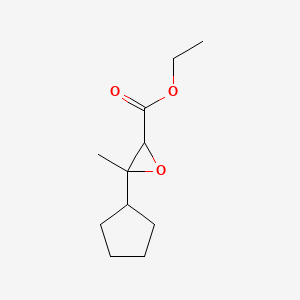
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a keto group attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving keto acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl moiety but differs in its functional groups.
Uniqueness
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and related fields.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
YPQJUBWFMDIBMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}acetic acid hydrochloride](/img/structure/B13478581.png)


![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)






